molecular formula C11H19NO6 B2847839 Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside CAS No. 54400-77-0

Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Cat. No. B2847839
CAS RN: 54400-77-0
M. Wt: 261.274
InChI Key: GFLRLITULFAIEW-ISUQUUIWSA-N
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Description

Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a modification of the sugar molecule . It is an oligosaccharide composed of a monosaccharide and one or more other saccharides . It is an indispensable compound in the biomedical sector, showcasing its significance as a glycosylation inhibitor with potential therapeutic implications for illnesses like cancer and diabetes .


Synthesis Analysis

The synthesis of allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has been reported in various studies . For instance, one method involves the use of 2-Acetamido-2-deoxy-beta-D-glucopyranose 1,3,4,6-tetraacetate .


Molecular Structure Analysis

The molecular formula of Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is C11H19NO6 . Its molecular weight is 261.27 g/mol . The structure of this compound can be represented by the SMILES string: CC(=O)N[C@@H]1C@HCO)O)O .


Chemical Reactions Analysis

While specific chemical reactions involving Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside are not detailed in the search results, it is known that this compound is a modification of the sugar molecule . It is an oligosaccharide composed of a monosaccharide and one or more other saccharides .


Physical And Chemical Properties Analysis

The molecular formula of Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is C11H19NO6 . Its molecular weight is 261.27 g/mol . The structure of this compound can be represented by the SMILES string: CC(=O)N[C@@H]1C@HCO)O)O .

Scientific Research Applications

Synthesis of Chitobiose Derivatives

  • Scientific Field: Carbohydrate Chemistry
  • Application Summary: Allyl 2-acetamido-3-O-benzyl-2-deoxy-alpha-D-glucopyranoside is used in the synthesis of chitobiose derivatives .
  • Methods of Application: The compound is partially benzylated to give a mixture of derivatives. These derivatives are then condensed with 2-methyl- (3,4,6-tri-O-acetul-1,2-dideoxy-alpha-D-glucopyrano)- [2,1-d]-2-oxazoline to give a disaccharide .
  • Results: The resulting compound is further converted into di-N-acetyl-hexa-O-acetylchitobiose by acetylation .

Synthesis of Antigenic Glycopeptides

  • Scientific Field: Biochemistry
  • Application Summary: Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose is used in the synthesis of antigenic glycopeptides .
  • Methods of Application: The compound is reduced to the corresponding β-D-glucosylamine and coupled with 1-benzyl N-benzyloxycarbonyl-L-aspartate. The resulting compound is then condensed with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide .
  • Results: The fully protected N-acetyllactosaminyl-L-asparagine is obtained. De-blocking of the O-acetyl, benzyl, and benzyloxycarbonyl groups gives the title compound .

Biomedical Industry

  • Scientific Field: Biomedical Research
  • Application Summary: Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose is extensively utilized in the biomedical industry .
  • Methods of Application: It serves as a key component in the development of drugs targeting various diseases .
  • Results: Specific results or outcomes were not provided in the source .

Pharmaceutical Industry

  • Scientific Field: Pharmaceutical Research
  • Application Summary: Allyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a compound possessing significant pharmaceutical potential .
  • Methods of Application: It can be employed in the research of various diseases .
  • Results: This compound exhibits potential antibacterial, antitumor and antiviral activities, making it a notable candidate for drug developing applications .

Biomedical Industry (Part 2)

  • Scientific Field: Biomedical Research
  • Application Summary: Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose is extensively utilized in the biomedical industry .
  • Methods of Application: It serves as a key component in the development of drugs targeting various diseases, such as bacterial and fungal infections .
  • Results: Specific results or outcomes were not provided in the source .

Synthesis of Complex Carbohydrates

  • Scientific Field: Organic Chemistry
  • Application Summary: Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranose is used in the synthesis of complex carbohydrates .
  • Methods of Application: The compound is used as a building block in the synthesis of complex carbohydrates. The allyl group serves as a protective group for the glycosidic linkage, allowing for selective deprotection and further reactions .
  • Results: The resulting complex carbohydrates can be used in various applications, including the study of carbohydrate-protein interactions .

Development of Antibacterial Drugs

  • Scientific Field: Pharmaceutical Research
  • Application Summary: Allyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside exhibits potential antibacterial activities, making it a notable candidate for drug developing applications .
  • Methods of Application: It can be employed in the research of various diseases .
  • Results: This compound has shown potential in the development of antibacterial drugs .

properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h3,7-11,13,15-16H,1,4-5H2,2H3,(H,12,14)/t7-,8-,9-,10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLRLITULFAIEW-ISUQUUIWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC=C)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC=C)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Citations

For This Compound
2
Citations
E Bulard, A Bouchet-Spinelli, P Chaud, A Roget… - BIODEVICES, 2015 - scitepress.org
Food safety is a public health challenge. Devices allowing early, fast, label-free and in situ detection of bacteria are of great interest to prevent outbreaks. Listeria monocytogenes, …
Number of citations: 5 www.scitepress.org
V Monica, K Naresh, L PANZA - … Chemistry: Proven Synthetic …, 2015 - research.uniupo.it
Conversion of allyl 2-acetamido-2-deoxy beta-D-glucopyranoside to allyl 2-acetamido-2-deoxy-4,6-di-O-pivaloyl-beta-D-galactopyranoside — Università del Piemonte Orientale … Conversion of allyl 2-acetamido-2-deoxy beta-D-glucopyranoside …
Number of citations: 2 research.uniupo.it

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